2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Overview
Description
2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid is a synthetic organic compound with the molecular formula C11H21NO6. It is commonly used in various chemical and biological applications due to its unique structural properties. The compound is characterized by the presence of an ethoxy group, an oxoethyl group, and a tert-butoxycarbonyl (Boc) protected amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified with ethyl chloroformate to introduce the ethoxy group.
Coupling Reaction: The esterified product is coupled with glycine or its derivatives under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of the amino acid are protected using Boc anhydride.
Continuous Esterification: The esterification reaction is carried out in a continuous flow reactor to ensure consistent product quality.
Automated Coupling: Automated systems are used for the coupling reaction to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Boc protecting group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used for hydrolysis.
Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used for oxidation.
Major Products
Deprotected Amino Acid: Hydrolysis yields the deprotected amino acid.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Oxidized Products: Oxidation reactions yield oxo derivatives.
Scientific Research Applications
2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and peptide chemistry.
Biology: The compound is used in the modification of biomolecules and as a linker in bioconjugation.
Medicine: It is used in the development of prodrugs and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It participates in biochemical pathways involving amino acid metabolism and protein synthesis.
Effects: The compound exerts its effects by modifying the structure and function of target biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Aminoethoxy)ethoxy]acetic acid
- 2-[(2-Methoxyethoxy)ethoxy]acetic acid
Uniqueness
2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in organic synthesis and bioconjugation.
Properties
IUPAC Name |
2-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-5-17-9(15)7-12(6-8(13)14)10(16)18-11(2,3)4/h5-7H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFJWXKZXSDTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152210 | |
Record name | N-(Carboxymethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine 1-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204812-91-8 | |
Record name | N-(Carboxymethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine 1-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204812-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Carboxymethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine 1-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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